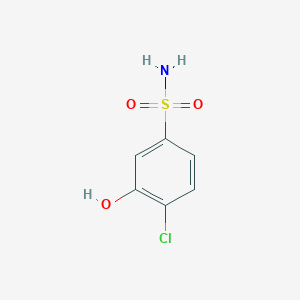
4-Chloro-3-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO3S It is a derivative of benzenesulfonamide, featuring a chlorine atom and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzenesulfonamide typically involves the chlorination of 3-hydroxybenzenesulfonamide. One common method is the reaction of 3-hydroxybenzenesulfonamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and hydroxyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include nitrating agents (e.g., HNO3) and sulfonating agents (e.g., SO3).
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonamide group facilitates nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide (NaOH) can be used to replace the chlorine atom with nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the sulfonamide group to a sulfonic acid.
Major Products Formed:
Nitration: Nitration of this compound yields nitro derivatives.
Sulfonation: Sulfonation results in the formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
4-Chloro-3-hydroxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is employed in the production of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including acid-base balance and fluid secretion.
Comparaison Avec Des Composés Similaires
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but with a nitro group instead of a hydroxyl group.
3-Hydroxybenzenesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Chloro-3-hydroxybenzenesulfonamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H6ClNO3S |
|---|---|
Poids moléculaire |
207.64 g/mol |
Nom IUPAC |
4-chloro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
SWFDSYLXNIGXEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


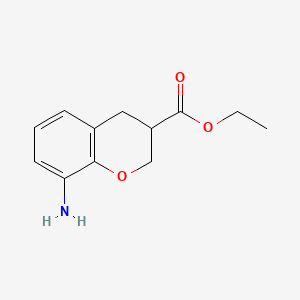
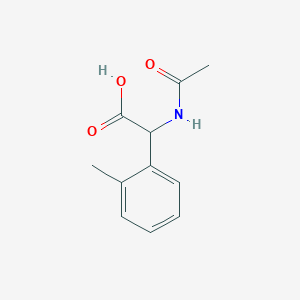


![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)


![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)

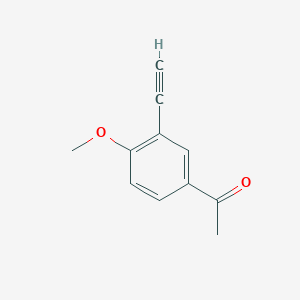

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
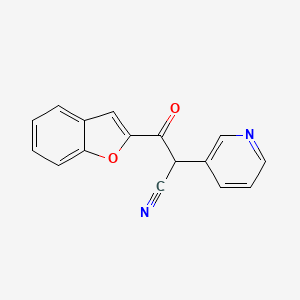
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
